N,2-Diphenyl-2H-indazol-3-amine

Description

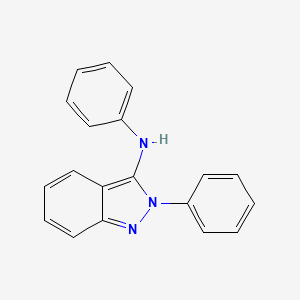

Structure

3D Structure

Properties

CAS No. |

63866-09-1 |

|---|---|

Molecular Formula |

C19H15N3 |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

N,2-diphenylindazol-3-amine |

InChI |

InChI=1S/C19H15N3/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)21-22(19)16-11-5-2-6-12-16/h1-14,20H |

InChI Key |

LYNVGZUZKHAEAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NN2C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of N,2 Diphenyl 2h Indazol 3 Amine Transformations

General Reactivity Profile of the Indazole Nucleus

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is an aromatic heterocycle with two nitrogen atoms. austinpublishinggroup.com It exists in tautomeric forms, with the 1H- and 2H-isomers being the most common. austinpublishinggroup.com The 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The indazole nucleus is susceptible to electrophilic substitution reactions, including halogenation, nitration, and sulfonation. chemicalbook.com The presence of the imino hydrogen in unsubstituted indazoles also facilitates reactions like alkylation and acylation. chemicalbook.com

The reactivity of the indazole ring is influenced by the position of the nitrogen atoms and the substituents present. 2H-Indazoles are noted to be stronger bases than their 1H-counterparts. chemicalbook.com The regioselectivity of reactions is a key consideration in indazole chemistry, with different positions on the ring exhibiting varying degrees of reactivity towards electrophiles and nucleophiles. chim.it For instance, direct C3-functionalization of the indazole core can be challenging due to the lower nucleophilicity of this position compared to the nitrogen atoms. nih.gov

Reactions Involving the Amine Substituent at the 3-Position

The amine group at the 3-position of the indazole ring is a key functional handle that dictates a significant portion of the molecule's reactivity. This primary amine can act as a nucleophile, participating in a variety of chemical transformations.

One of the fundamental reactions of the 3-amino group is acylation . It readily reacts with acid chlorides or anhydrides to form the corresponding amides. libretexts.orgnih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org

Another important transformation is the reaction with carbonyl compounds. Primary amines, such as the one in N,2-Diphenyl-2H-indazol-3-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.org

The amine group can also undergo alkylation . While direct alkylation can sometimes lead to mixtures of products, including secondary, tertiary, and even quaternary ammonium (B1175870) salts, specific conditions can be employed to control the outcome. libretexts.orglibretexts.org

Furthermore, the 3-aminoindazole moiety is a valuable precursor for the synthesis of fused heterocyclic systems. For example, it can be used to construct pyrimido[1,2-b]indazoles through reactions with appropriate synthons. researchgate.net The development of efficient methods for the synthesis of 3-aminoindazoles, such as the reaction of nitriles with hydrazines, has expanded the accessibility of this important building block. rsc.org

Regioselective Transformations of the Indazole Scaffold

Regioselectivity is a critical aspect of indazole chemistry, as the molecule offers multiple sites for reaction. chim.ityoutube.com In the context of this compound, the substitution pattern already directs subsequent transformations. The presence of the phenyl group at the N2 position is a result of regioselective synthesis, as direct N-alkylation or N-arylation of an indazole can often lead to a mixture of N1 and N2 isomers. beilstein-journals.orgthieme-connect.de The ratio of these isomers is influenced by steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating or arylating agent. thieme-connect.dersc.org

For instance, alkylation of indazoles can be highly sensitive to steric hindrance at the C3 and C7 positions. thieme-connect.de Specific reaction conditions, such as the choice of base and solvent, can be manipulated to favor the formation of either the N1 or N2 substituted product. beilstein-journals.org

The functionalization of the carbocyclic part of the indazole nucleus is also subject to regioselective control. Electrophilic substitution reactions, such as nitration or halogenation, will be directed by the existing substituents. chemicalbook.com The precise location of these reactions on the benzene ring portion of the indazole is a key consideration in synthetic design.

Electrophilic and Nucleophilic Reactions of this compound

The this compound molecule can participate in both electrophilic and nucleophilic reactions, depending on the reacting partner and conditions. libretexts.org

Nucleophilic Reactions: The primary amine group at the 3-position is the main nucleophilic center of the molecule. As discussed previously, it can attack electrophilic species such as acid chlorides, aldehydes, and ketones. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom initiates these reactions. libretexts.org

Electrophilic Reactions: The aromatic rings of the indazole nucleus and the two phenyl substituents are susceptible to electrophilic attack. The electron-rich nature of these rings allows for reactions like nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these electrophilic additions will be governed by the directing effects of the existing substituents. For instance, the amine group at C3 is an activating group and would direct incoming electrophiles to the ortho and para positions of the indazole's benzene ring, although steric hindrance might play a role. Similarly, the reactivity of the two peripheral phenyl rings towards electrophiles will be influenced by the positions of their attachment to the indazole core.

Functionalization Strategies for Peripheral Moieties on the Phenyl Rings

The two phenyl rings attached to the indazole core at the N2 and C3-amine positions offer further opportunities for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto these rings. nih.gov

For example, nitration using a mixture of nitric and sulfuric acids can introduce nitro groups, which can then be reduced to amino groups, providing a handle for further derivatization. Halogenation with reagents like N-bromosuccinimide (NBS) or molecular bromine can introduce halogen atoms, which are valuable precursors for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. chemrxiv.org These coupling reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, significantly expanding the structural diversity of the molecule.

Advanced Spectroscopic and Structural Elucidation of N,2 Diphenyl 2h Indazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For N,2-Diphenyl-2H-indazol-3-amine, both ¹H and ¹³C NMR spectroscopy provide critical information for the definitive assignment of its complex structure.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. Protons attached to or near the aromatic rings and the indazole core of this compound exhibit distinct signals. The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) allow for the precise assignment of each proton on the phenyl and indazole rings. The amine (NH) proton often presents as a broad signal, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange, which causes the signal to disappear. openstax.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. The carbon atoms within the aromatic rings and the indazole system resonate at characteristic chemical shifts, typically in the range of 110-150 ppm. Carbons directly bonded to the nitrogen atoms are deshielded and appear further downfield. libretexts.org The use of advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the establishment of connectivity between protons and carbons, further solidifying the structural assignment. rsc.org

Table 1: Representative NMR Data for Indazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplets due to coupling. |

| ¹H (NH) | Variable, often broad | Disappears upon D₂O exchange. openstax.org |

| ¹³C (Aromatic) | 110 - 150 | Characteristic signals for substituted and unsubstituted carbons. |

| ¹³C (C-N) | Downfield shifted | Deshielded by the adjacent nitrogen atom. libretexts.org |

Note: The exact chemical shifts are dependent on the solvent and specific substitution patterns.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its molecular formula.

The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org this compound, containing three nitrogen atoms, is expected to exhibit a molecular ion peak (M⁺) at an odd mass-to-charge ratio (m/z). In techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often observed. mdpi.com

Fragmentation patterns observed in the mass spectrum provide further structural information. The cleavage of bonds within the molecule generates characteristic fragment ions, which can be analyzed to deduce the connectivity of the atoms. For instance, fragmentation may involve the loss of a phenyl group or cleavage of the indazole ring system.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. ulakbim.gov.tr

This technique yields crucial data including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the geometry of the indazole ring and the phenyl substituents.

Torsion angles: Information about the conformation of the molecule, including the relative orientation of the phenyl rings with respect to the indazole core.

Crystal packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces.

The crystallographic data for this compound would be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and assigned a unique deposition number.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

N-H stretch: A characteristic absorption for the amine group, typically appearing in the region of 3300-3500 cm⁻¹. openstax.org For a secondary amine like this compound, a single weak to medium band is expected. orgchemboulder.com

C-H stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹.

C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Found in the fingerprint region, typically between 1250-1335 cm⁻¹ for aromatic amines. orgchemboulder.com

The presence and position of these bands provide strong evidence for the presence of the amine and aromatic functionalities within the molecule.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3310 - 3350 orgchemboulder.com |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 orgchemboulder.com |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is performed on the data obtained from X-ray crystallography. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For this compound, Hirshfeld surface analysis can reveal:

Hydrogen bonding: The presence of N-H···N or N-H···π interactions, which play a significant role in the crystal packing.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For example, the percentage of H···H, C···H, and N···H contacts can be determined. nih.govsemanticscholar.org

Computational and Theoretical Investigations into N,2 Diphenyl 2h Indazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the electronic structure and reactivity of N,2-Diphenyl-2H-indazol-3-amine. indexcopernicus.com These methods allow for a detailed examination of the molecule's fundamental properties at the atomic level.

Energy Minimization and Conformational Analysis

Before delving into complex electronic properties, determining the most stable three-dimensional arrangement of the molecule is crucial. Energy minimization and conformational analysis are computational procedures used to identify the lowest energy conformation of a molecule. researchgate.net By employing various force fields and quantum mechanical methods, researchers can explore the potential energy surface of this compound to find its most probable and stable structure. This optimized geometry is the foundation for all subsequent computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mnstate.eduyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mnstate.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the wavelength of light it absorbs. researchgate.netlibretexts.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For this compound, analysis of the FMOs reveals how the distribution of electron density in these orbitals governs its interactions and potential reaction pathways.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. researchgate.net |

Note: Specific energy values would be obtained from detailed DFT calculations.

Charge Distribution Analysis

Understanding how charge is distributed across the atoms of this compound is essential for predicting its electrostatic interactions.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.

Mulliken and Natural Atomic Charges: These are methods for partitioning the total electron density of a molecule among its constituent atoms, providing numerical values for the partial charge on each atom. While different methods can yield slightly different values, they provide a quantitative measure of the charge distribution, which is crucial for understanding the molecule's polarity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.desphinxsai.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de

NBO analysis for this compound can elucidate:

Electron Delocalization: It quantifies the delocalization of electron density from occupied "donor" NBOs (bonds or lone pairs) to unoccupied "acceptor" NBOs (antibonding or Rydberg orbitals). This delocalization, often described as hyperconjugation, contributes to the molecule's stability. nih.gov

Hybridization: The analysis determines the hybridization of the atomic orbitals involved in forming each bond, providing insight into the geometry and bonding character of the molecule.

Table 2: Natural Bond Orbital (NBO) Analysis Summary

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

|---|---|---|---|

| Intramolecular Hyperconjugation | e.g., Lone Pair (LP) of Nitrogen | e.g., π* of Phenyl Ring | Value in kcal/mol |

| Bonding Interactions | e.g., σ(C-N) | e.g., σ*(C-C) | Value in kcal/mol |

Note: This table represents a template for the types of interactions and data obtained from an NBO analysis. Specific values are dependent on the computational method used.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target protein. nih.govorientjchem.org By computationally placing this compound into the active site of a specific protein, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic picture of the binding stability and conformational changes that may occur, offering deeper insights into the mechanism of interaction.

Elucidation of Reaction Mechanistic Pathways

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. researchgate.net For reactions involving this compound, either as a reactant or a product, theoretical calculations can be used to:

Identify transition states, which are the high-energy intermediates that connect reactants and products.

Calculate activation energies, which determine the rate of a reaction.

Explore different possible reaction pathways to determine the most energetically favorable route.

These computational studies provide a detailed understanding of the reactivity of this compound and can guide the design of new synthetic routes.

Tautomeric Equilibrium Studies of 2H-Indazole Systems

The indazole ring system inherently exhibits annular tautomerism, primarily between the 1H- and 2H-forms. nih.govnih.gov This phenomenon is critical as it significantly influences the synthesis, reactivity, physical properties, and biological activities of indazole derivatives. nih.gov The two principal tautomers are the 1H-indazole, which has a benzenoid structure, and the 2H-indazole, which has a quinonoid structure. nih.gov

From a thermodynamic standpoint, the 1H-tautomer is generally the predominant and more stable form. nih.govnih.gov Theoretical calculations estimate the gas-phase energy difference to be between 3.6 kcal/mol (MP2) and 5.3 kcal/mol (B3LYP) in favor of the 1H-indazole. researchgate.net This stability is often attributed to the greater aromaticity of the benzenoid system compared to the quinonoid form of the 2H-tautomer. researchgate.net However, the tautomeric equilibrium can be influenced and even shifted towards the 2H-form by various factors, including the nature and position of substituents on the indazole ring and the properties of the solvent. researchgate.netrsc.org

Computational studies have been instrumental in understanding these substituent effects. A theoretical analysis of 52 different NH-indazoles using semi-empirical AM1 and density functional theory (B3LYP/6–31G*) methods revealed that while the 1H-tautomer is typically the most stable, several indazole derivatives were identified for which the 2H-tautomer was predicted to be more stable. researchgate.net For instance, calculations showed that for 3-nitro and 3-methoxycarbonyl derivatives, the energy difference between the tautomers decreased, although the 1H form remained more stable. researchgate.net

The solvent environment plays a crucial role in tautomeric preference. Experimental studies using 1H and 13C NMR have shown that for certain indazole derivatives, a polar solvent like DMSO favors the 1H-tautomer. researchgate.net In contrast, in less polar solvents such as CDCl3 or CD2Cl2, the 2H-tautomer can be stabilized, often through the formation of strong intramolecular hydrogen bonds. researchgate.net The stabilization of the 2H-tautomer can also occur via intermolecular hydrogen bonds, allowing it to persist in aprotic solvents. researchgate.net

A specific computational study on a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives provides a clear example of how theoretical calculations are applied to determine tautomeric stability. Using AM1 and B3LYP/6-31G** methods, researchers calculated the energy differences between the 1H, 2H, and OH tautomeric forms. nih.gov The results, summarized in the table below, consistently identified the 2H-tautomer as the most stable form in the gas phase for all studied derivatives. nih.gov For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the calculated energy difference was found to be in close agreement with experimental data obtained in a DMSO-d6 solution. nih.gov

| Compound | Tautomer | Calculation Method | Relative Energy (kJ mol-1) | Most Stable Form |

|---|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | B3LYP/6-31G** | 11.4 | 2H |

| 2H | 0.0 | |||

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | 12.1 | ||

| 2H | 0.0 | |||

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | 10.0 | ||

| 2H | 0.0 | |||

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | 1.7 | ||

| 2H | 0.0 |

Advanced Research Applications and Mechanistic Insights of N,2 Diphenyl 2h Indazol 3 Amine

Biological Research Applications: Focus on Molecular Mechanisms and Targets (in vitro, in silico)

Research into N,2-diphenyl-2H-indazol-3-amine and related 2,3-diphenyl-2H-indazole derivatives has revealed a broad spectrum of biological activities. These studies, conducted through in vitro assays and supported by in silico computational modeling, provide crucial insights into the structure-activity relationships and the specific molecular pathways these compounds modulate.

The antimicrobial potential of the 2,3-diphenyl-2H-indazole core structure has been explored against a variety of pathogens, including fungi, protozoa, and bacteria. These investigations aim to understand the structural requirements for potent antimicrobial action and to identify novel mechanisms to combat infectious diseases.

Derivatives of 2,3-diphenyl-2H-indazole have demonstrated notable in vitro activity against pathogenic Candida species, which are a common cause of fungal infections in humans.

Studies have shown that certain 2,3-diphenyl-2H-indazole derivatives can inhibit the growth of both Candida albicans and Candida glabrata. nih.govmdpi.com For instance, derivatives with methyl ester or carboxylic acid groups have displayed activity against these yeasts. nih.gov Further structural modifications, such as replacing these groups with methyl carbamate (B1207046) or various N-substituted carboxamides, have been undertaken to explore and potentially enhance this anticandidal activity. nih.gov Research has identified that specific 2,3-diphenyl-2H-indazole derivatives exhibit inhibitory effects on both C. albicans and C. glabrata, highlighting the potential of this scaffold in developing new antifungal agents. mdpi.com The precise mechanisms of action for these anticandidal effects are still under investigation and represent an area for future research. mdpi.com

Table 1: In Vitro Anticandidal Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivative (18) | Candida albicans | Growth Inhibition | Active | mdpi.com |

| 2,3-diphenyl-2H-indazole derivative (18) | Candida glabrata | Growth Inhibition | Active | mdpi.com |

| 2,3-diphenyl-2H-indazole derivative (23) | Candida albicans | Growth Inhibition | Active | mdpi.com |

| 2,3-diphenyl-2H-indazole derivative (23) | Candida glabrata | Growth Inhibition | Active | mdpi.com |

| 2,3-diphenyl-2H-indazole (3a, methyl ester) | Candida albicans | MIC | 3.807 mM | nih.gov |

This table is for illustrative purposes and represents data for the general class of 2,3-diphenyl-2H-indazole derivatives.

The 2,3-diphenyl-2H-indazole scaffold has shown significant promise as a source of potent antiprotozoal agents. In vitro studies have demonstrated the efficacy of these compounds against several protozoan parasites responsible for diseases in humans.

Biological evaluations have revealed that 2,3-diphenyl-2H-indazole derivatives possess potent activity against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comnih.gov In many cases, these compounds were found to be more potent than metronidazole (B1676534), a standard drug used for treating infections caused by these parasites. mdpi.comnih.gov For example, one derivative (compound 18) was reported to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.comnih.gov Research indicates that these derivatives generally exhibit slightly higher potency against E. histolytica compared to the other two protozoa. mdpi.com While the 2,3-diphenyl-2H-indazole derivatives show strong antiprotozoal effects, their activity can sometimes be equal to or lower than their corresponding 2-phenyl-2H-indazole analogs, suggesting complex structure-activity relationships. mdpi.com The specific molecular mechanisms underlying the antiprotozoal action of these indazole derivatives remain unknown and are a subject for further investigation. nih.gov

Table 2: In Vitro Antiprotozoal Activity of a 2,3-Diphenyl-2H-Indazole Derivative (Compound 18)

| Target Organism | Activity Metric (IC₅₀) | Potency vs. Metronidazole | Reference |

|---|---|---|---|

| Giardia intestinalis | >1µM | 12.8x more active | mdpi.comnih.gov |

| Entamoeba histolytica | >1µM | More potent | mdpi.com |

This table is for illustrative purposes and represents data for a specific derivative from the 2,3-diphenyl-2H-indazole class.

While the 2,3-diphenyl-2H-indazole scaffold has shown broad antimicrobial potential, its activity against bacteria appears to be more limited based on current research. Studies investigating the antibacterial properties of these compounds against selected Gram-negative and Gram-positive bacteria have been conducted. However, derivatives of 2,3-diphenyl-2H-indazole that were tested against the bacteria Escherichia coli and Salmonella enterica serovar Typhi were found to be inactive. mdpi.com This suggests that the structural features of the 2,3-diphenyl-2H-indazole core may not be optimized for broad-spectrum antibacterial activity, or that the specific derivatives tested lacked the necessary modifications for bacterial cell penetration or target engagement.

Given that infectious diseases are often linked to an inflammatory response, the dual antimicrobial and anti-inflammatory potential of the 2,3-diphenyl-2H-indazole scaffold is of particular interest. Research has focused on the ability of these compounds to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Selected 2,3-diphenyl-2H-indazole derivatives have been evaluated for their anti-inflammatory potential through in vitro inhibition assays against human COX-2. mdpi.com Compounds such as derivatives 18, 21, 23, and 26 have demonstrated inhibitory activity against the COX-2 enzyme. mdpi.com To understand the molecular basis of this inhibition, in silico docking calculations were performed. These computational studies suggest that the active 2,3-diphenyl-2H-indazole derivatives share a similar binding mode within the active site of COX-2 when compared to rofecoxib, a known selective COX-2 inhibitor used as a crystallographic reference. mdpi.com This finding points to a specific and targeted mechanism of action, making these compounds interesting candidates for the development of novel anti-inflammatory agents. mdpi.com

Table 3: In Vitro COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives

| Compound/Derivative | Target Enzyme | Activity | Binding Mode Insight | Reference |

|---|---|---|---|---|

| Derivative 18 | Human COX-2 | Inhibitory Activity | Similar to Rofecoxib | mdpi.com |

| Derivative 21 | Human COX-2 | Inhibitory Activity | Similar to Rofecoxib | mdpi.com |

| Derivative 23 | Human COX-2 | Inhibitory Activity | Similar to Rofecoxib | mdpi.com |

This table is for illustrative purposes and represents data for the general class of 2,3-diphenyl-2H-indazole derivatives.

The indazole core is a recognized scaffold in the design of anticancer agents, and derivatives of 2,3-diphenyl-2H-indazole have been investigated for their potential to inhibit cancer cell growth and proliferation. This research emphasizes elucidating the molecular mechanisms driving their antitumor effects.

Novel hybrid series of 2,3-diphenyl-2H-indazole derivatives have been designed and synthesized, showing significant antiproliferative activity against a panel of human cancer cell lines, including HeLa (cervical), SK-LU-1 (lung), K-562 (leukemia), PC-3 (prostate), SW620 (colorectal), and MCF-7 (breast). researchgate.net Certain derivatives (compounds 4 and 6) exhibited potent activity with CC₅₀ values ranging from 3 to 5.4 μM. researchgate.net

A key molecular mechanism identified for these compounds is the inhibition of tubulin polymerization. researchgate.net In vitro assays confirmed that active derivatives disrupt microtubule assembly, a critical process for cell division. researchgate.net This disruption leads to an arrest of the cell cycle in the G2/M phase and induces mitotic catastrophe, ultimately promoting apoptotic cell death. researchgate.net Immunofluorescence assays and flow cytometry have corroborated these findings, showing elevated levels of the cyclin B1 protein, which is associated with mitotic arrest. researchgate.net These results identify specific 2,3-diphenyl-2H-indazole hybrids as microtubule-destabilizing agents, a mechanism shared by several successful chemotherapy drugs. researchgate.net

Table 4: Antiproliferative Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric (CC₅₀) | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Derivative 4 | HeLa, SK-LU-1, K-562, PC-3, SW620, MCF-7 | 3 - 5.4 µM | Tubulin Polymerization Inhibition | researchgate.net |

This table is for illustrative purposes and represents data for the general class of 2,3-diphenyl-2H-indazole derivatives.

In Vitro Antiproliferative and Antitumor Research, with Emphasis on Molecular Mechanisms

Tubulin Interaction Studies

Derivatives of the 2,3-diphenyl-2H-indazole structure have been investigated as potent antitubulin agents. researchgate.net These compounds are designed as hybrids of combretastatin (B1194345) A-4 (a known tubulin inhibitor) and the 2,3-diphenyl-2H-indazole scaffold. nih.gov

In silico modeling suggests that these hybrid compounds fit within the colchicine (B1669291) binding site of β-tubulin. nih.gov Specifically, the 3,4,5-trimethoxyphenyl group, a key feature of combretastatin A-4, orients itself in a manner similar to colchicine, engaging in hydrophobic interactions with amino acid residues such as Ala250 and Ala316, and a π-σ interaction with Leu255. nih.gov Meanwhile, another substituted phenyl ring at either the N2 or C3 position of the indazole can form a hydrogen bond with the side chain of Asn101 and hydrophobic interactions with Lys254. nih.gov The indazole core itself is stabilized by hydrophobic interactions with residues like Val181, Ala316, and Lys352. nih.gov One particular derivative was noted to form an additional π-sulfur interaction with Met259, enhancing its fit within the binding pocket. nih.gov

In vitro tubulin polymerization assays have confirmed the tubulin-destabilizing activity of these compounds. researchgate.netnih.gov Indirect immunofluorescence studies in HeLa cells treated with these derivatives revealed a disorganized and diffuse tubulin network, a characteristic effect of microtubule-destabilizing agents. nih.gov This disruption of the microtubule network leads to mitotic arrest. researchgate.net

| Compound Feature | Interacting Tubulin Residues | Type of Interaction | Reference |

| 3,4,5-trimethoxyphenyl group | Ala250, Ala316, Leu255 | Hydrophobic, π-σ | nih.gov |

| Substituted phenyl ring | Asn101, Lys254 | Hydrogen bond, Hydrophobic | nih.gov |

| Indazole core | Val181, Ala316, Lys352 | Hydrophobic | nih.gov |

| Specific derivative | Met259 | π-sulfur | nih.gov |

Kinase Inhibition Studies (e.g., Tyrosine Kinase, FGFR, PLK4)

The this compound scaffold has been explored for its potential to inhibit various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Tyrosine Kinases: This broad family of enzymes is involved in cellular processes like proliferation and differentiation. nih.gov Vascular Endothelial Growth Factor Receptors (VEGFRs), a subset of tyrosine kinases, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov While direct studies on this compound itself as a tyrosine kinase inhibitor are not specified, the development of various heterocyclic compounds as inhibitors provides a rationale for exploring this scaffold. nih.gov

Fibroblast Growth Factor Receptors (FGFR): FGFRs are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers, including bladder, gastric, and lung cancer. nih.govfrontiersin.org Potent and selective inhibitors of FGFR1, 2, and 3 are actively being developed. nih.govfrontiersin.org For instance, the inhibitor CPL304110 has shown strong activity against FGFR2, FGFR1, and FGFR3 with IC50 values of 1.44 nM, 4.08 nM, and 10.55 nM, respectively. frontiersin.org This highlights the potential for designing indazole-based compounds that can selectively target FGFRs.

Polo-like Kinase 4 (PLK4): PLK4 is a serine-threonine kinase that plays a critical role in centrosome duplication and cell cycle progression. nih.gov Its overexpression in cancers like non-small cell lung cancer makes it an attractive therapeutic target. nih.gov Inhibitors of PLK4, such as CFI-400945, have been shown to induce mitotic catastrophe and enhance the effects of radiation therapy in cancer cells. nih.gov Another PLK4 inhibitor, CFI-400437, an indolinone derivative, has an IC50 of 1.55 nM for PLK4. researchgate.net The search for novel PLK4 inhibitors has included scaffolds like (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, indicating the relevance of the indazole core in this area. researchgate.net

| Kinase Target | Relevance | Example Inhibitor (Scaffold) | Reference |

| Tyrosine Kinases (general) | Cell signaling, proliferation | Benzo[g]quinazoline | nih.gov |

| FGFR1, 2, 3 | Angiogenesis, tumor growth in various cancers | CPL304110 | nih.govfrontiersin.org |

| PLK4 | Centrosome duplication, cell cycle progression | CFI-400945, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones | nih.govresearchgate.net |

Enzyme Inhibition (e.g., IDO1, Lanosterol (B1674476) 14 Alpha-Demethylase)

Beyond kinases, the this compound framework is relevant to the inhibition of other critical enzymes.

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism, converting tryptophan to kynurenine. nih.govnih.gov This process is implicated in creating an immunosuppressive environment that allows tumors to evade the immune system, making IDO1 a significant target in cancer immunotherapy. nih.govresearchgate.net The search for potent IDO1 inhibitors has been extensive, with many novel scaffolds being reported. researchgate.netmdpi.com While specific studies on this compound as an IDO1 inhibitor are not detailed, the broad interest in heterocyclic compounds for this target suggests its potential.

Lanosterol 14 Alpha-Demethylase (CYP51): This cytochrome P450 enzyme is essential for the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.org It catalyzes the removal of the C-14α-methyl group from lanosterol. wikipedia.org Inhibition of CYP51 is a well-established mechanism for antifungal drugs. researchgate.netdrugbank.com In mammals, selective inhibition of lanosterol 14 alpha-demethylase is being explored for potential hypolipidemic effects. nih.gov The development of dual inhibitors targeting both CYP51 and other enzymes like histone deacetylase (HDAC) is also an active area of research for treating fungal infections. nih.gov

Investigations into Apoptosis and Cell Cycle Modulation (in vitro)

The cytotoxic effects of this compound derivatives are often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle.

In vitro studies on HeLa cells have shown that treatment with 2,3-diphenyl-2H-indazole hybrids leads to cell cycle arrest at the G2/M phase. researchgate.net This arrest is associated with an increase in the levels of cyclin B1, a key regulatory protein of the G2/M transition. researchgate.net Following this mitotic arrest, the cells are driven towards apoptotic cell death. researchgate.net Similarly, inhibitors of VEGFR-2, a target class for which indazole-based compounds could be designed, have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, as well as activating executioner caspases like caspase-3. nih.gov PLK4 inhibition has also been demonstrated to increase G2/M arrest and subsequent cell death through mitotic catastrophe, particularly when combined with radiation. nih.gov

| Cellular Process | Observation in vitro | Associated Molecular Changes | Reference |

| Cell Cycle | Arrest at G2/M phase | Increased Cyclin B1 levels | researchgate.net |

| Apoptosis | Induction of programmed cell death | Increased Bax, decreased Bcl-2, activated caspase-3 | researchgate.netnih.gov |

| Mitotic Catastrophe | Increased cell death post-mitosis | Enhanced by PLK4 inhibition | nih.gov |

Molecular Target Identification and Validation (in vitro)

The identification and validation of the molecular targets of this compound derivatives are crucial for understanding their mechanism of action. For the antitubulin agents based on the 2,3-diphenyl-2H-indazole scaffold, the molecular target is validated through a combination of in silico docking, in vitro polymerization assays, and cellular imaging. researchgate.netnih.gov

For potential kinase inhibitors, target validation involves in vitro kinase assays to determine the inhibitory concentration (IC50) against a panel of kinases to assess potency and selectivity. nih.govfrontiersin.org For enzymes like IDO1, validation is achieved through enzymatic assays that measure the inhibition of tryptophan conversion. mdpi.com In the case of lanosterol 14 alpha-demethylase, inhibition is confirmed using purified enzyme or microsomal preparations and measuring the accumulation of the substrate, lanosterol. nih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to optimizing the potency and selectivity of compounds based on the this compound scaffold.

For the 2,3-diphenyl-2H-indazole hybrids designed as tubulin inhibitors, SAR studies have revealed that the entire 2,3-diphenyl-2H-indazole scaffold is crucial for cytotoxic activity. nih.gov Simpler structures based on 2-phenyl-2H-indazole or 3-phenyl-1H-indazole showed significantly lower activity. nih.gov The nature and position of substituents on the phenyl rings at the N2 and C3 positions are critical. For instance, the combination of a 3,4,5-trimethoxyphenyl group and a 3-hydroxy-4-methoxyphenyl group was found to be particularly effective. nih.gov

In other classes of inhibitors, such as those targeting endothelin receptors or 12-lipoxygenase, extensive SAR studies have been conducted on related heterocyclic scaffolds. nih.govnih.gov These studies typically explore the effects of mono- and di-substitution on aryl rings, demonstrating that specific substitution patterns can dramatically enhance potency and selectivity. nih.gov For example, in a series of thiophenecarboxamides, a 2,4-disubstitution on an aryl group was found to enhance activity. nih.gov

Exploration of Receptor Ligand Design Principles

The design of ligands based on the this compound core follows established principles of medicinal chemistry. This involves identifying a key pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—and then modifying the scaffold to optimize its interaction with the target receptor or enzyme.

For example, in the design of IDO1 inhibitors, a common strategy involves incorporating a functional group that can coordinate with the heme iron in the enzyme's active site. researchgate.net For kinase inhibitors, the design often focuses on creating a molecule that fits into the ATP-binding pocket, forming key hydrogen bonds with the hinge region of the kinase domain. nih.gov The design of the tubulin-inhibiting indazole hybrids was explicitly based on combining the structural features of combretastatin A-4 with the indazole core to occupy the colchicine binding site effectively. nih.gov

Applications in Catalysis Research

Use as Ligands in Metal-Catalyzed Reactions

There is no available scientific literature to suggest that this compound has been successfully synthesized and utilized as a ligand in metal-catalyzed reactions. The potential of indazole-containing molecules as ligands is generally recognized in medicinal chemistry; however, specific examples or detailed research findings for this compound in this capacity are absent from the reviewed sources.

Potential in Organocatalysis

Similarly, the potential of this compound in the field of organocatalysis has not been explored in any available research. The structural features of the molecule, containing both amine and indazole moieties, could theoretically offer sites for catalytic activity. However, without experimental data or theoretical studies, its efficacy as an organocatalyst remains purely speculative.

Role in Materials Science Research

Building Block for Functional Materials

No studies have been found that report the use of this compound as a building block for the synthesis of functional materials. The development of new materials often relies on the availability and well-characterized reactivity of its constituent molecular components. The challenges in isolating this compound, as noted in the literature, may have precluded its investigation for such purposes. nih.gov

Applications in Organic Electronics and Photonics

There is no documented use of this compound in the fields of organic electronics or photonics. While some indazole derivatives have been investigated for their electronic properties, there is no specific information available for the title compound.

Contribution to Supramolecular Chemistry

The role of this compound in supramolecular chemistry is also an area devoid of research findings. The potential for hydrogen bonding and π-π stacking interactions, which are crucial in supramolecular assembly, could be present in this molecule. Nevertheless, no studies have been published that investigate or demonstrate these properties for this compound.

Concluding Remarks and Future Research Trajectories for N,2 Diphenyl 2h Indazol 3 Amine

Summary of Key Academic Contributions and Research Progress

Direct academic contributions focusing on N,2-Diphenyl-2H-indazol-3-amine are not prominent in the current literature. However, significant progress on related structures provides a solid foundation for its potential importance.

The 2H-indazole scaffold, although thermodynamically less stable than the 1H-isomer, is a key feature in many biologically active compounds. nih.govnih.gov Research has demonstrated that 2-aryl-2H-indazoles and 2,3-diphenyl-2H-indazoles possess potent antiprotozoal, antimicrobial, and anti-inflammatory activities. nih.govnih.govresearchgate.net For instance, studies on a series of 2-phenyl-2H-indazole derivatives revealed that substitutions on the 2-phenyl ring significantly influence antiprotozoal efficacy against pathogens like Entamoeba histolytica and Giardia intestinalis. nih.gov

Furthermore, the 3-aminoindazole moiety is a critical pharmacophore, recognized as an effective hinge-binding fragment in various kinase inhibitors, a class of drugs pivotal to modern cancer therapy. researchgate.netmdpi.com The synthesis of structurally similar compounds, such as N-tert-Butyl-2-phenyl-2H-indazol-3-amine, has been documented, confirming the chemical accessibility of this core structure. thieme-connect.de This body of work collectively suggests that this compound is a synthetically viable molecule situated at the crossroads of several biologically relevant classes of compounds, representing a valuable, yet under-investigated, chemical scaffold.

Unexplored Chemical Space and Synthetic Challenges for Derivatives

The primary challenge in the chemistry of N-substituted indazoles is achieving regioselectivity. Synthetic routes often yield mixtures of the N1 and N2 isomers, complicating purification and limiting yields. nih.govmdpi.com While numerous methods for synthesizing 2H-indazoles have been developed—including palladium-catalyzed intramolecular aminations, organic-chemistry.orgorganic-chemistry.org transition metal-catalyzed cyclizations of azobenzenes, nih.gov and multi-component reactions organic-chemistry.orgresearchgate.net—their application to create a diverse library of this compound derivatives remains an open field.

The unexplored chemical space for this compound is vast. Future synthetic efforts should focus on:

Systematic Functionalization: The two phenyl rings and the exocyclic amino group are prime targets for modification. A library of derivatives could be created by introducing a range of electron-donating and electron-withdrawing substituents at various positions on both the N2-phenyl and the N3-phenyl rings. This would allow for a systematic exploration of structure-activity relationships (SAR).

Derivatization of the Amino Group: The exocyclic amine can be acylated, alkylated, or incorporated into other functional groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Overcoming Synthetic Hurdles: A key challenge will be the development of robust and regioselective synthetic protocols that can tolerate a wide variety of functional groups on the aryl precursors. The synthesis of N-aryl-2H-indazoles often requires costly catalysts or harsh conditions, presenting an opportunity for the development of more efficient and greener synthetic methodologies. beilstein-journals.org

Emerging Areas for Research Application and Fundamental Understanding

Given the bioactivities of its constituent fragments, this compound and its future derivatives hold promise in several therapeutic areas.

Oncology: The presence of the 3-aminoindazole core suggests potential as a kinase inhibitor. researchgate.net Future research could involve screening against a panel of cancer-relevant kinases to identify potential targets. The 2,3-diphenyl-2H-indazole scaffold has also been investigated as a cytotoxic agent, suggesting that derivatives of the title compound could be explored for broader anti-cancer applications. nih.gov

Infectious Diseases: The demonstrated efficacy of 2-phenyl-2H-indazoles against various protozoa and fungi makes this an important avenue of investigation. nih.govnih.govnih.gov The title compound could be a lead structure for developing new antimicrobial agents, particularly in the face of growing drug resistance.

Inflammatory Diseases: Several indazole derivatives function as anti-inflammatory agents. nih.gov A study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers highlighted that the specific regiochemistry of substituents is critical for activity. nih.gov This underscores the need for a fundamental understanding of the SAR for this compound to explore its potential in treating inflammatory disorders.

Materials Science: Certain 2-aryl-2H-indazoles exhibit fluorescent properties, opening up potential applications as biological probes or as components in electronically active materials. mdpi.com

A critical future direction is the establishment of a clear and detailed SAR to understand how specific structural modifications influence biological activity.

Opportunities for Interdisciplinary Research and Advanced Methodologies

The exploration of this compound provides fertile ground for interdisciplinary collaboration and the application of modern chemical technologies.

Computational and Medicinal Chemistry: In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can be employed to predict biological targets and guide the rational design of more potent and selective derivatives, thereby accelerating the drug discovery process. researchgate.netnih.gov

Advanced Synthetic Methodologies: The development of novel synthetic routes could benefit from modern techniques. Green chemistry approaches, such as performing reactions on water, acs.org along with photocatalysis and flow chemistry, could lead to more efficient, scalable, and environmentally benign syntheses of this compound and its analogues. benthamdirect.com

Collaborative Research: Realizing the full potential of this chemical scaffold will require synergistic efforts from synthetic organic chemists to build the molecules, medicinal chemists and pharmacologists to evaluate their biological activities, and computational scientists to model their behavior and guide optimization.

Compound List

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.